molecular formula C11H12ClF2N3O5 B11776449 tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate CAS No. 1956322-97-6

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate

Cat. No.: B11776449
CAS No.: 1956322-97-6
M. Wt: 339.68 g/mol
InChI Key: MXFIRUSQVKQBQP-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, a difluoromethoxy group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate involves several steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1956322-97-6

Molecular Formula

C11H12ClF2N3O5

Molecular Weight

339.68 g/mol

IUPAC Name

tert-butyl N-[4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C11H12ClF2N3O5/c1-11(2,3)22-10(18)16-8-7(21-9(13)14)6(12)5(4-15-8)17(19)20/h4,9H,1-3H3,(H,15,16,18)

InChI Key

MXFIRUSQVKQBQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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